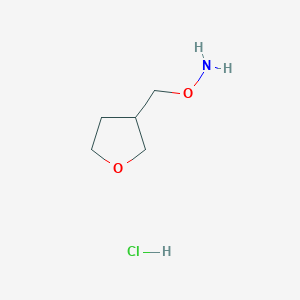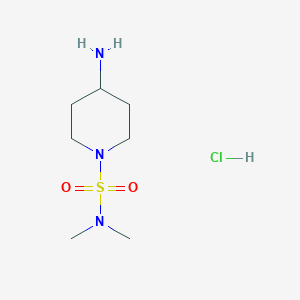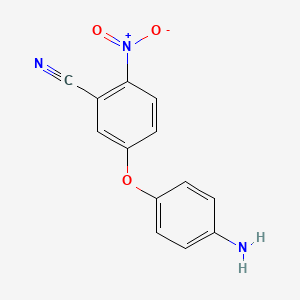
2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide
Vue d'ensemble
Description
“2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide” is a chemical compound. It is also known as "®-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone" . This compound is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide” include its molecular formula (C11H13FN2O), melting point, boiling point, and density .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Several studies have investigated the synthesis and chemical properties of various acetamide derivatives, providing insights into their structural characteristics and potential applications in medicinal chemistry. For example, Mphahlele et al. (2017) synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The molecular docking analysis suggested a potential mode of action against the plasmodial parasite by hindering the entry of lactate into the parasite lactate dehydrogenase (pLDH) (Mphahlele, Mmonwa, & Choong, 2017). Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Advanced Imaging and Diagnostic Tools
The development of advanced imaging and diagnostic tools also benefits from the study of acetamide derivatives. Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography. This study highlighted the synthesis of DPA-714 and its tosyloxy derivative, precursors for labelling with fluorine-18, indicating the role of such compounds in in vivo imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antiviral and Antimicrobial Applications
Acetamide derivatives have also been investigated for their antiviral and antimicrobial properties. Mary et al. (2020) synthesized and characterized a novel antiviral active molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, showing its potential against SARS-CoV-2 protein through molecular docking studies. This study provided quantum chemical insight into the molecule's structure and interactions, indicating its relevance in the context of the COVID-19 pandemic (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020). Mistry, Desai, & Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity against different microorganisms, highlighting the potential of acetamide derivatives in combating microbial infections (Mistry, Desai, & Intwala, 2009).
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-3-1-2-4-11(10)15-12(17)8-16-6-5-9(14)7-16/h1-4,9H,5-8,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMRWQYVRXJQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)


![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)





![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)
